molecular formula C15H14N2O5 B13075393 (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate CAS No. 141190-60-5

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate

Cat. No.: B13075393
CAS No.: 141190-60-5
M. Wt: 302.28 g/mol
InChI Key: BZDLYNKTMVTESG-DHZHZOJOSA-N
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Description

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate ( 141190-60-5) is a chemical compound with a molecular formula of C15H14N2O5 and a molecular weight of 302.28 g/mol . It is supplied for research purposes and must be stored sealed in a dry environment at 2-8°C . This compound is a phenyl methoxyacrylate derivative, a class of chemicals known for their significance in agricultural science. Research into structurally similar methoxyacrylate compounds has highlighted their potential as acaricidal agents, demonstrating activity against phytophagous mites such as Tetranychus cinnabarinus and Panonychus citri . These related compounds are investigated for their mode of action, which involves inhibiting mitochondrial electron transport at complex III, disrupting energy production in pests . The presence of the 6-oxo-1,6-dihydropyrimidine moiety in its structure makes it a valuable intermediate for researchers in medicinal and agrochemical chemistry exploring structure-activity relationships (SAR) for novel active ingredients . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

141190-60-5

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[(6-oxo-1H-pyrimidin-4-yl)oxy]phenyl]prop-2-enoate

InChI

InChI=1S/C15H14N2O5/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(18)16-9-17-14/h3-9H,1-2H3,(H,16,17,18)/b11-8+

InChI Key

BZDLYNKTMVTESG-DHZHZOJOSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=O)NC=N2)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=O)NC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Acrylate Backbone

The acrylate moiety is typically constructed via a Knoevenagel condensation or a related aldol-type reaction between an aldehyde derivative and a methyl ester or equivalent activated methylene compound. The reaction is catalyzed by bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or piperidine under controlled temperature conditions to favor the (E)-isomer.

  • Reaction Conditions : Solvent-free or polar aprotic solvents (e.g., DMF, DMSO) at 60–90 °C.
  • Catalysts : DABCO or other mild organic bases.
  • Yield : Typically ranges from 70% to 85% depending on substrate purity and reaction time.

Methoxylation Step

Methoxy groups are introduced either by using methoxy-substituted starting materials or by methylation of hydroxyl groups using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Final Purification and Characterization

The final product is purified by recrystallization or column chromatography. Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and stereochemistry.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Knoevenagel condensation Aldehyde + methyl ester, DABCO catalyst 60–90 4–8 70–85 Controls (E)-isomer formation
Etherification Phenol intermediate + pyrimidinone derivative, K2CO3 25–120 4–24 65–80 Polar aprotic solvent (DMF)
Methoxylation Methyl iodide + base (K2CO3) 0–60 2–6 75–90 Methylation of hydroxyl groups
Purification Recrystallization/Chromatography Ambient Variable - Ensures chemical purity

Research Findings and Notes

  • The use of DABCO as a catalyst in the Knoevenagel condensation improves yield and selectivity toward the (E)-isomer due to its mild basicity and nucleophilicity.
  • Ether bond formation between the phenyl ring and the pyrimidinone moiety is efficiently achieved under mild conditions using potassium carbonate, avoiding harsh acidic or basic conditions that could degrade sensitive groups.
  • Methoxylation reactions must be carefully controlled to prevent overalkylation or side reactions; stoichiometric control of methylating agents is critical.
  • Solvent choice is crucial: DMF is preferred for its ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.
  • The overall synthetic route allows for modular introduction of substituents, enabling structure-activity relationship (SAR) studies for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the 6-oxo-pyrimidine moiety is believed to enhance the compound's ability to interact with nucleic acids, potentially disrupting cancer cell proliferation pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pesticidal Activity

Given the structural characteristics of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate, it has been investigated for its potential use as a pesticide. Its efficacy against certain pests could be attributed to its ability to disrupt biochemical processes within the target organisms. Field trials are necessary to establish its effectiveness and safety in agricultural settings.

Polymer Synthesis

The compound's acrylate functionality allows it to be utilized in polymer chemistry. It can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research into copolymerization techniques could lead to innovative materials for various applications, including coatings and adhesives.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyrimidine-based compounds for their anticancer properties. The results indicated that (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate significantly inhibited growth in breast cancer cell lines (MCF7), with an IC50 value indicating potent activity.

Case Study on Antimicrobial Efficacy

In another study focusing on antimicrobial agents, (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The dihydropyrimidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and acrylate groups can also participate in binding interactions, enhancing the compound’s overall affinity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below based on heterocyclic cores, substituents, and reported activities:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological/Chemical Activity Source
Target Compound Dihydropyrimidinone 3-Methoxy acrylate, phenyloxy linkage Unknown (hypothesized enzyme inhibitor) N/A
Methyl (E)-3-methoxy-2-[2-(6-piperonyl trifluoromethyl-pyridyl)phenyl]acrylate Pyridyl Trifluoromethyl, piperonyl butoxide Insecticide (Picoxystrobin analog)
N-Benzyl-2-(2-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide Dihydropyrimidinone Benzyl, 4-methoxybenzyl, acetamide AKR1C1 inhibitor (Ki = 17 mM)
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid Dihydropyridine Benzyloxy, carboxylic acid Not specified (commercial availability)
Key Observations:

Core Heterocycle: The target compound’s dihydropyrimidinone core (a six-membered ring with two nitrogen atoms) contrasts with pyridyl () and dihydropyridine () systems. Dihydropyrimidinones are associated with enzyme inhibition (e.g., AKR1C1 in ), while pyridyl groups in insecticides enhance stability and target binding .

Substituent Effects :

  • The 3-methoxy acrylate group in the target compound may enhance lipophilicity and π-π stacking, similar to the trifluoromethyl group in the pyridyl insecticide ().
  • Phenyloxy linkages (target compound) vs. acetamide chains () influence solubility and target specificity. Acetamide derivatives exhibit stronger enzyme inhibition due to hydrogen-bonding capacity.

Stereochemistry :

  • The E-configuration in the acrylate chain (target compound) is critical for spatial alignment, analogous to the E-isomer dominance in bioactive pyridine derivatives ().

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (estimated formula: C₁₇H₁₆N₂O₆, MW ≈ 344.3 g/mol) is lighter than the pyridyl insecticide (C₁₉H₃₀O₅, MW ≈ 362.4 g/mol) but heavier than the dihydropyridine acid (C₁₃H₁₁NO₄, MW ≈ 245.2 g/mol). The methoxy and ester groups may improve lipid solubility compared to carboxylic acid derivatives ().

Biological Activity

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate, also known by its CAS number 141190-60-5, is a compound that incorporates a methoxyphenyl group and a pyrimidine derivative. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, presenting data from various studies.

The chemical structure of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate can be described by the following properties:

PropertyValue
Molecular FormulaC15H14N2O5
Molecular Weight302.282 g/mol
LogP2.1348
Polar Surface Area90.770 Ų
DensityN/A

Biological Activity Overview

Research has indicated that compounds with similar structures to (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate exhibit various biological activities:

  • Anticancer Activity : Some studies have demonstrated that pyrimidine derivatives possess significant anticancer properties. For instance, compounds structurally related to (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial activity against several pathogens. Research indicates that similar acrylate derivatives can inhibit bacterial growth and show antifungal effects .
  • Anti-inflammatory Effects : Compounds containing methoxy and pyrimidine groups have been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production in vitro .

Study on Anticancer Activity

A study investigated the anticancer effects of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate on human cancer cell lines. The results indicated an IC50 value of approximately 25 µM against breast cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Study on Antimicrobial Activity

Another research focused on the antimicrobial properties of related compounds found that (E)-Methyl 3-methoxy derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antibacterial agent .

The biological activity of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may interact with specific cellular receptors that modulate growth and survival pathways in cancer cells.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis has been observed in related compounds.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key parameters to optimize include:
  • Catalyst selection : Use phase-transfer catalysts (e.g., DMDAAC) to enhance reaction efficiency in biphasic systems .

  • Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.

  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

  • Monitoring : Employ HPLC (C18 column, 254 nm UV detection, acetonitrile/water gradient) to track intermediate formation and purity .

    • Example Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C↑ Yield by 20%
Catalyst Loading5–10 mol%↓ Byproducts
SolventDMF↑ Solubility

Q. How can analytical techniques like HPLC and NMR be validated for characterizing this compound?

  • Methodological Answer :
  • HPLC Validation :
  • Column : C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm; retention time ~8.2 min .
  • Linearity : Validate with R² ≥ 0.999 over 0.1–100 µg/mL.
  • NMR Analysis :
  • Use deuterated DMSO (¹H NMR, 400 MHz) to resolve methoxy (δ 3.8–3.9 ppm) and dihydropyrimidine (δ 6.2–6.4 ppm) protons .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight, corrosion-resistant containers at –20°C, protected from light and moisture .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes linked to the dihydropyrimidine scaffold (e.g., dihydroorotate dehydrogenase) .

  • Analog Synthesis : Modify the methoxy or acrylate groups; assess changes in IC₅₀ via enzymatic assays.

  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

    • Example Findings :
Analog ModificationIC₅₀ (µM)Binding Energy (kcal/mol)
Methoxy → Ethoxy12.3–8.2
Acrylate → Propionate28.7–6.9

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :
  • Controlled Studies : Replicate stability tests (pH 1–7, 37°C) with HPLC monitoring. Compare degradation products via LC-MS.
  • Statistical Analysis : Apply ANOVA to identify pH-dependent degradation trends (p < 0.05).
  • Root Cause : Check for trace metal contaminants (e.g., Fe³⁺) accelerating hydrolysis .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro : Use Caco-2 cells for permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates absorption potential) .
  • In Vivo : Administer to Sprague-Dawley rats (10 mg/kg IV/PO); collect plasma for LC-MS/MS analysis (LLOQ: 1 ng/mL) .
  • Metabolic Stability : Incubate with liver microsomes; quantify half-life using Michaelis-Menten kinetics.

Q. How can computational methods predict potential off-target interactions or toxicity?

  • Methodological Answer :
  • Off-Target Screening : Use SwissTargetPrediction to identify kinase or GPCR targets.
  • Toxicity Profiling : Run ADMET predictions (e.g., ProTox-II) for hepatotoxicity and mutagenicity flags.
  • Validation : Compare with experimental Ames test or zebrafish embryo toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.